molecular formula C10H14N2 B13221166 3-[1-(Aminomethyl)cyclopropyl]aniline

3-[1-(Aminomethyl)cyclopropyl]aniline

Cat. No.: B13221166
M. Wt: 162.23 g/mol
InChI Key: JZWGHNMGRWLRKH-UHFFFAOYSA-N
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Description

3-[1-(Aminomethyl)cyclopropyl]aniline is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

3-[1-(aminomethyl)cyclopropyl]aniline

InChI

InChI=1S/C10H14N2/c11-7-10(4-5-10)8-2-1-3-9(12)6-8/h1-3,6H,4-5,7,11-12H2

InChI Key

JZWGHNMGRWLRKH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CC(=CC=C2)N

Origin of Product

United States

Contextualization Within Amine Chemistry Research

Amines are fundamental building blocks in organic chemistry and are integral to a vast array of biologically active molecules. Aniline (B41778), the simplest aromatic amine, and its derivatives are foundational scaffolds in the synthesis of pharmaceuticals, agrochemicals, and materials. The introduction of an aminomethylcyclopropyl group onto the aniline core, as seen in 3-[1-(Aminomethyl)cyclopropyl]aniline, creates a molecule with a unique three-dimensional structure and basicity, distinguishing it from simpler aniline derivatives.

Research into amine chemistry often focuses on the development of novel ligands for biological targets, catalysts, and functional materials. The specific arrangement of the amino groups in this compound—one primary aliphatic amine and one aromatic amine—suggests its potential as a bidentate ligand in coordination chemistry or as a scaffold for further chemical elaboration. The spatial orientation of these groups, dictated by the rigid cyclopropyl (B3062369) ring, can impart selectivity in binding to biological receptors or in catalytic processes.

Importance of Cyclopropyl and Aniline Moieties in Contemporary Organic Chemistry

The constituent parts of 3-[1-(Aminomethyl)cyclopropyl]aniline, the cyclopropyl (B3062369) ring and the aniline (B41778) moiety, are independently recognized for their significant contributions to the properties of organic molecules.

The Cyclopropyl Moiety: The cyclopropyl group is a three-membered carbocycle that possesses unique structural and electronic properties due to its significant ring strain. This strain results in C-C bonds with enhanced π-character, influencing the molecule's reactivity and conformation. In medicinal chemistry, the incorporation of a cyclopropyl ring can lead to several advantageous effects:

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation, which can be crucial for optimal interaction with a biological target.

Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally more resistant to metabolic oxidation compared to those in more flexible alkyl chains.

Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity, solubility, and pKa, which are critical parameters for drug-likeness.

The strategic placement of a cyclopropyl group can thus be a powerful tool in the design of new therapeutic agents.

The Aniline Moiety: Aniline and its derivatives are ubiquitous in organic synthesis and are key components of a wide range of industrial and pharmaceutical compounds. The amino group on the aromatic ring is a versatile functional handle that can be readily modified through various reactions, including acylation, alkylation, and diazotization.

Aniline derivatives are known to exhibit a broad spectrum of biological activities and are found in drugs targeting a variety of diseases. The electronic properties of the aniline ring can be tuned by the introduction of substituents, which in turn can modulate the molecule's reactivity and biological profile. The aniline scaffold serves as a common starting point for the synthesis of more complex heterocyclic systems.

Overview of Research Directions for Structurally Analogous Compounds

Strategies for the Construction of the Cyclopropyl-Aminomethyl Subunit

Cyclopropanation Reactions for Spirocyclopropyl Systems

The formation of spirocyclopropanes, where the three-membered ring is fused to another ring system at a single carbon atom, is a cornerstone of the synthesis. These reactions typically involve the addition of a carbene or carbene equivalent to an exocyclic methylene (B1212753) compound.

Classic and modern methodologies are employed for this transformation:

Simmons-Smith Reaction: This well-established method utilizes a zinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to cyclopropanate alkenes. A conceptual variation involves using a metal carbenoid derived from a 1,1-dihalocycloalkane to generate a spiro system. nih.gov

Catalytic Reductive Spirocyclopropanation: Cobalt-pyridine–diimine (PDI) complexes have been shown to catalyze the reductive spirocyclopropanation of terminal 1,3-dienes using gem-dichlorocycloalkanes as carbene precursors and zinc as a reductant. nih.gov This method is effective for a range of substrates, including those containing nitrogen and sulfur heterocycles. nih.gov

Corey-Chaykovsky Reaction: The reaction of sulfur ylides with cyclic enones can produce multifunctional spirocyclopropanes with high diastereoselectivity under catalyst-free conditions. researchgate.net

Hydrogen-Borrowing Catalysis: An expedient method for the α-cyclopropanation of ketones has been developed using hydrogen-borrowing catalysis. This process involves the alkylation of a ketone followed by an intramolecular displacement of a leaving group to afford the spirocyclopropyl product. nih.govacs.org

Table 1: Comparison of Selected Spirocyclopropanation Methods

Method Reagent/Catalyst Substrate Example Key Features
Cobalt-Catalyzed Reductive Spirocyclopropanation (PDI)CoCl₂, Zn, gem-Dichlorocycloalkane 1,3-Dienes Effective for complex substrates; suppresses 1,2-hydride shift. nih.gov
Hydrogen-Borrowing Catalysis Metal Catalyst (e.g., Iridium) Ketones, Alcohols with leaving groups Forms α-cyclopropyl ketones; avoids pre-functionalization. nih.govacs.org
Diastereoselective Cycloaddition Sulfur Ylides Cyclic Enones Catalyst-free; excellent yields and diastereoselectivity. researchgate.net
Intramolecular Displacement Base (e.g., tBuOK) α-Branched ketone with leaving group Final step in a two-step alkylation/cyclization sequence. acs.org

Introduction of the Aminomethyl Group onto Cyclopropyl Scaffolds

Once the cyclopropyl scaffold is in place, particularly as a cyclopropyl ketone or carboxylic acid derivative, the aminomethyl group (-CH₂NH₂) can be installed through various functional group transformations.

From Cyclopropyl Ketones: Chemoenzymatic strategies can produce optically active cyclopropyl ketones. nih.gov These ketones can be further functionalized. For example, α-alkylation or α-fluorination can introduce additional diversity. nih.gov The ketone itself can be converted to the aminomethyl group via reductive amination or by conversion to an oxime followed by reduction.

From Cyclopropanecarboxylic Acids: Cyclopropanecarboxylic acids, which can be derived from the oxidation of cyclopropyl ketones, are versatile intermediates. acs.org They can be converted to the corresponding amide, which can then undergo a Hofmann rearrangement to yield the aminomethyl group. This approach is noted as a viable route to novel cyclopropane-containing amino acids. digitellinc.com

From Cyclopropanecarbonitriles: The nitrile group can be directly reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

These transformations are fundamental in organic synthesis and allow for the conversion of stable cyclopropyl precursors into the desired aminomethyl-substituted target. nih.govdigitellinc.com

Stereoselective Approaches to Aminomethylcyclopropyl Fragments

Controlling the stereochemistry of the cyclopropane (B1198618) ring and any adjacent stereocenters is crucial for medicinal chemistry applications. Several stereoselective strategies have been developed.

1,3-Dipolar Cycloaddition: The highly stereoselective cyclopropanation of chiral dehydro amino acids can be achieved using a 1,3-dipolar cycloaddition with diazomethane (B1218177). doi.org The chirality of the starting material directs the facial selectivity of the diazomethane attack, allowing for the synthesis of cyclopropanes as single diastereomers. doi.org

Radical-Mediated Ring Opening: An aminative ring-opening of cyclopropenes using an iron-aminyl radical can produce highly substituted alkenyl nitriles with excellent stereoselectivity. nih.gov While this is a ring-opening process, the principles of substrate-directed radical addition demonstrate a method for stereocontrol in reactions involving cyclopropyl intermediates. nih.gov

Asymmetric Photocatalysis: Asymmetric [3+2] photocycloadditions involving cyclopropylamines and olefins have been developed. rsc.org This method utilizes a chiral phosphoric acid (CPA) catalyst that employs double hydrogen-bonding interactions to control the formation of new C-C bonds during the radical addition and cyclization process, yielding cyclopentylamine (B150401) derivatives with high enantioselectivity. rsc.org

Approaches for Aniline Ring Formation and Functionalization

The final stage of the synthesis involves the attachment and potential modification of the aniline moiety. This can be achieved either by forming the C-N bond between a pre-formed cyclopropylamine derivative and an aromatic partner or by functionalizing a pre-existing aniline ring.

C-N Bond Formation Reactions with Cyclopropylamine Derivatives

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming the crucial C(aryl)-N bond.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly effective method for N-arylation. It allows for the one-step synthesis of N-arylcyclopropylamines from cyclopropylamine and an appropriate aryl bromide. researchgate.net The reaction typically employs a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP), and a strong base (e.g., NaOtBu), providing the desired products in good to excellent yields. researchgate.nettcichemicals.com This method represents a significant improvement over older, multi-step procedures. researchgate.net

Copper-Promoted N-Cyclopropylation: An alternative approach involves the reaction of anilines with cyclopropylboronic acid in the presence of a copper(II) acetate (B1210297) catalyst. researchgate.net This Chan-Lam type reaction is an oxidative coupling that proceeds under an air atmosphere and provides N-cyclopropyl derivatives in good yields. researchgate.net

Table 2: Selected C-N Bond Formation Reactions for N-Arylcyclopropylamines

Reaction Amine Source Aryl Source Catalyst/Reagent Key Features
Buchwald-Hartwig Amination Cyclopropylamine Aryl Bromide Pd₂(dba)₃/BINAP, NaOtBu Broad scope, high yields (43-99%). researchgate.nettcichemicals.com
Chan-Lam Coupling Aniline Cyclopropylboronic Acid Cu(OAc)₂, 2,2'-Bipyridine Oxidative coupling; avoids strong base. researchgate.net

Regioselective Functionalization of Aniline Ring Systems

Directing substituents to specific positions on the aniline ring is essential for creating analogues with diverse properties. Regioselective C-H functionalization offers a modern and efficient way to achieve this without complex protecting group strategies.

Ortho-Functionalization: Palladium-catalyzed, heteroatom-directed strategies can achieve highly selective ortho-nitration of anilines using a removable pyrimidine (B1678525) directing group. researchgate.net Similarly, ruthenium catalysis can be used for remote meta-C-H functionalization. researchgate.net

Para-Functionalization: A direct and regioselective thiocyanation of anilines at the para-position can be accomplished under transition-metal-free conditions at ambient temperature. researchgate.net

Acid-Controlled Regioselectivity: In molecules containing both aniline and aliphatic amine functionalities, regioselective functionalization of the aniline can be achieved by controlling the acidity of the reaction medium. researchgate.netbohrium.com For instance, under classic Baeyer-Mills reaction conditions, anilines react preferentially over more basic aliphatic amines. researchgate.net This principle can be extended to reactions with other electrophiles, such as sulfonyl chlorides or isocyanates, where the presence or absence of an acid controller dictates the site of reaction. bohrium.com

Catalytic systems have also been developed for the regioselective C-H azidation of anilines using a copper catalyst, providing α-azidated products that can be key intermediates for pharmaceuticals. researchgate.netnih.gov

Convergent and Divergent Synthetic Routes

Convergent and divergent synthetic strategies offer flexibility in the preparation of this compound and its analogues. Convergent approaches involve the synthesis of key fragments of the molecule separately, which are then combined in the final stages. Divergent syntheses, on the other hand, start from a common intermediate that is subsequently modified to produce a library of related compounds.

Multistep syntheses are common for constructing the this compound scaffold. These pathways often involve the sequential formation of the cyclopropane ring and the installation of the aminomethyl and aniline functionalities. A plausible and frequently utilized strategy begins with a substituted benzene (B151609) ring, which is then elaborated to include the desired functional groups.

One common multistep approach commences with a commercially available substituted nitrobenzene (B124822) or aniline derivative. For instance, starting from 1-bromo-3-nitrobenzene, a synthetic sequence can be designed. The cyclopropyl group can be introduced through a variety of methods, including the reaction of an appropriate precursor with a cyclopropanating agent. A key intermediate in such a synthesis is often a cyclopropanecarbonitrile (B140667) derivative. For example, 1-(3-nitrophenyl)cyclopropanecarbonitrile can be synthesized and subsequently reduced. The reduction of the nitrile group to a primary amine and the nitro group to an aniline can be performed in a stepwise or simultaneous manner using various reducing agents.

A representative multistep synthesis is outlined below:

Nitration and Halogenation : Starting with benzene, nitration followed by bromination can yield 1-bromo-3-nitrobenzene.

Cyclopropanation : The introduction of the cyclopropane ring can be achieved through various methods. One approach involves the reaction of a suitable precursor, such as an α,β-unsaturated nitrile, with a sulfur ylide.

Nitrile Reduction : The nitrile group of an intermediate like 1-(3-nitrophenyl)cyclopropanecarbonitrile can be reduced to the aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Nitro Group Reduction : The final step involves the reduction of the nitro group to the aniline. This is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or with reducing agents like tin(II) chloride (SnCl₂) in acidic medium. beilstein-journals.org

Protection-deprotection strategies are often integral to these multistep syntheses to prevent unwanted side reactions. For example, the amino group of aniline can be protected as an acetanilide (B955) during electrophilic aromatic substitution reactions to control regioselectivity and reactivity. scribd.comquizlet.com

StepReactionTypical ReagentsPurpose
1Cyclopropane Ring Formationα,β-unsaturated nitrile + Sulfur YlideConstruction of the cyclopropyl moiety
2Nitrile Group InstallationSubstitution with a cyanide sourceIntroduction of the carbon for the aminomethyl group
3Nitro Group IntroductionNitrating agent (e.g., HNO₃/H₂SO₄)Precursor to the aniline group
4Reduction of Nitrile and Nitro GroupsLiAlH₄, Catalytic Hydrogenation (e.g., H₂/Pd-C)Formation of the aminomethyl and aniline functionalities

One-pot syntheses and multicomponent reactions represent a more efficient approach, minimizing the need for isolation and purification of intermediates, thereby saving time and resources. While a specific one-pot synthesis for this compound is not extensively documented, related methodologies for the synthesis of substituted anilines and cyclopropane-containing compounds suggest potential pathways. researchgate.net

A hypothetical one-pot sequence could involve a tandem reaction where the cyclopropane ring is formed and functionalized in a single reaction vessel. For example, a multicomponent reaction involving an aniline derivative, a precursor for the cyclopropane ring, and an aminating agent could potentially construct the target molecule. Such reactions often rely on a cascade of transformations, where the product of one reaction step is the substrate for the next. nih.gov

The development of one-pot methods for the synthesis of functionalized anilines is an active area of research. nih.govresearchgate.netmdpi.com These methods often utilize transition metal catalysis to facilitate a sequence of bond-forming events. For instance, a process could be envisioned where an aniline derivative undergoes a reaction with a cyclopropane-containing electrophile, followed by an in-situ reduction or rearrangement to yield the final product.

StrategyDescriptionPotential Advantages
Tandem ReactionA series of intramolecular or intermolecular reactions occur sequentially in a single pot.Increased efficiency, reduced waste.
Multicomponent ReactionThree or more reactants combine in a single reaction to form the product.High atom economy, rapid assembly of complex molecules.

Catalytic Methodologies in Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its analogues, offering routes that are often more efficient, selective, and environmentally benign than stoichiometric methods. Transition metals, particularly palladium and copper, are frequently employed.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds, which are essential in the synthesis of the target molecule. The Buchwald-Hartwig amination is a prominent example, enabling the coupling of aryl halides or triflates with amines. wikipedia.orgrsc.orgstackexchange.com

In the context of this compound synthesis, the Buchwald-Hartwig amination could be employed to form the aniline C-N bond. A convergent approach would involve the synthesis of 1-(aminomethyl)cyclopropylamine and its subsequent coupling with a 3-substituted aryl halide (e.g., 1-bromo-3-halobenzene). The choice of phosphine ligand is crucial for the efficiency and scope of this reaction. researchgate.net Sterically hindered biarylphosphine ligands have been shown to be particularly effective. researchgate.netnih.gov

Palladium catalysis can also be utilized for C-H activation/amination reactions, providing a direct route to functionalize the aromatic ring without the need for pre-installed leaving groups. rsc.org

ReactionCatalyst SystemBond FormedApplication in Synthesis
Buchwald-Hartwig AminationPd(0) or Pd(II) precatalyst with a phosphine ligandAryl C-NCoupling of an aryl halide with an amine to form the aniline moiety. nih.gov
C-H AminationPd(II) catalystAryl C-NDirect amination of the aromatic ring.

Copper-catalyzed reactions offer a cost-effective alternative to palladium-based methods for C-N bond formation. The Ullmann condensation, a classical copper-catalyzed reaction, can be used to couple aryl halides with amines, although it often requires harsh reaction conditions. Modern advancements have led to the development of milder copper-catalyzed amination protocols.

A notable application of copper catalysis in this context is the N-cyclopropylation of anilines. nih.gov This can be achieved by reacting an aniline with a cyclopropylboronic acid in the presence of a copper catalyst, such as copper(II) acetate. nih.gov This method could be adapted in a convergent synthesis where a pre-functionalized aniline is coupled with a cyclopropyl derivative.

Copper catalysts are also effective in mediating cascade or domino reactions that involve both amination and cyclization steps, which can be valuable for the construction of complex heterocyclic structures from simple starting materials. nih.govresearchgate.netrsc.org

ReactionCatalyst SystemKey TransformationRelevance to Synthesis
Ullmann CondensationCopper salt (e.g., CuI, Cu₂O)Aryl C-N bond formationClassic method for aniline synthesis.
Chan-Lam CouplingCopper(II) acetateAryl C-N bond formation with boronic acidsCoupling of anilines with cyclopropylboronic acids. nih.gov
Cascade CyclizationVarious copper catalystsFormation of multiple bonds and rings in one potPotential for rapid assembly of complex analogues. organic-chemistry.org

Besides palladium and copper, other transition metals such as rhodium and titanium have found utility in synthetic methodologies relevant to the construction of this compound.

Rhodium catalysts are particularly effective for asymmetric cyclopropanation reactions, which are crucial for the synthesis of chiral cyclopropane derivatives. acs.orgresearchgate.net Rhodium-catalyzed addition of organoboronic reagents to imines is another powerful method for the enantioselective synthesis of chiral amines, including those with cyclopropyl substituents. thieme-connect.com This could be a key step in producing enantiomerically pure analogues of the target compound.

Titanium-mediated reactions, such as the Kulinkovich reaction, provide an efficient route to cyclopropanols from esters and Grignard reagents. wikipedia.orgorganic-chemistry.orgrsc.org The resulting cyclopropanols are versatile intermediates that can be converted to cyclopropylamines through a variety of chemical transformations. organic-chemistry.orgorgsyn.org

MetalReactionKey TransformationApplication in Synthesis
RhodiumAsymmetric CyclopropanationEnantioselective formation of cyclopropane rings. acs.orgSynthesis of chiral cyclopropane precursors.
RhodiumAddition to IminesEnantioselective synthesis of chiral amines. thieme-connect.comFormation of the chiral aminomethylcyclopropyl moiety.
TitaniumKulinkovich ReactionSynthesis of cyclopropanols from esters. wikipedia.orgPreparation of cyclopropanol (B106826) intermediates for conversion to amines.

Novel Synthetic Pathway Development and Optimization in Academic Settings

The synthesis of complex molecules like this compound and its analogues in academic laboratories often focuses on the development of novel routes that provide access to new chemical space or improve upon existing methods. These efforts typically involve multi-step sequences where key challenges include the stereoselective construction of the cyclopropane ring, the introduction of the aminomethyl group, and the formation of the aniline moiety.

One of the key strategies involves the palladium-catalyzed amination of an aryl bromide with a suitable cyclopropylamine derivative. researchgate.net Academic research has extensively refined this approach for the synthesis of various N-arylcyclopropylamines. researchgate.net The optimization of this reaction is a prime example of academic investigation, involving the screening of different palladium sources, phosphine ligands, bases, and solvents to maximize yield and purity. For instance, catalyst systems like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) paired with bulky biaryl phosphine ligands such as BINAP have proven effective. researchgate.net The choice of base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu), is also critical to the success of the coupling. researchgate.net

Another academic approach focuses on building the molecule from simpler, more accessible starting materials. A potential route could involve the cyclopropanation of a suitable olefin precursor. For example, the synthesis of related aminomethyl-cyclopropyl structures has been achieved through key steps involving the cyclopropanation of an intermediate E-allylic alcohol. researchgate.net Subsequent chemical manipulations would then be required to convert functional groups into the final aminomethyl and aniline moieties. This could include the reduction of a nitrile or azide (B81097) to form the aminomethyl group and the reduction of a nitroaryl precursor to yield the aniline. Each of these steps would be subject to extensive optimization in an academic setting to improve efficiency.

Recent advancements in synthetic methodology offer novel strategies that could be adapted for these syntheses. Photochemical approaches, for instance, provide a non-canonical method for constructing anilines by exploiting saturated cyclohexanones as aryl electrophile surrogates. nih.gov This strategy involves the condensation of an amine with the carbonyl group, followed by a photoredox- and cobalt-based catalytic system to desaturate the ring, ultimately forming the aniline. nih.gov Such innovative methods bypass common selectivity issues associated with traditional aromatic chemistry. nih.gov

The table below summarizes typical conditions explored during the academic development of palladium-catalyzed amination for the synthesis of N-arylcyclopropylamine analogues.

ParameterVariation 1Variation 2Variation 3Typical Outcome
Palladium SourcePd₂(dba)₃Pd(OAc)₂PdCl₂(dppf)Pd₂(dba)₃ often preferred for its reliability in forming the active Pd(0) catalyst.
LigandBINAPXPhosSPhosBulky, electron-rich phosphine ligands are crucial for promoting reductive elimination.
BaseNaOtBuK₃PO₄Cs₂CO₃Strong, non-nucleophilic bases like NaOtBu are generally most effective. researchgate.net
SolventTolueneDioxaneTHFAprotic, non-polar solvents are typically used to ensure stability of the reactants and catalyst.

Application of Continuous Flow Chemistry in Synthesis

Continuous flow chemistry has emerged as a powerful technology in both academic and industrial settings, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. scispace.com The synthesis of complex organic molecules, including those containing strained rings like cyclopropanes, has benefited greatly from this approach. mdpi.comrsc.org

The application of flow chemistry to the synthesis of this compound or its key intermediates can address several challenges inherent in batch synthesis. For instance, the construction of the cyclopropane ring can be hazardous or inefficient in large-scale batch reactors. A two-step telescoped continuous flow synthesis of 1,1-cyclopropane aminoketones has been successfully developed, which could serve as a precursor to the target molecule. rsc.org This process involves the photochemical generation of 2-hydroxycyclobutanones from 1,2-diketones, followed by a tandem condensation and ring-contraction reaction with amines in a second flow reactor. rsc.org This method provides good chemical yields, high productivity, and short residence times. rsc.org

Another relevant flow process is the acid-catalyzed synthesis of cyclopropyl carbaldehydes from 2-hydroxycyclobutanones and aryl thiols using a packed-bed reactor containing a reusable solid acid catalyst (Amberlyst-35). mdpi.com Such an intermediate could be converted to the desired aminomethyl group through a subsequent flow-based reductive amination step. The use of packed-bed reactors simplifies purification by retaining the catalyst within the system, allowing for a continuous output of the product stream. mdpi.com

The assembly of multiple synthetic steps into a single, continuous "one-flow" system is a major goal in modern pharmaceutical synthesis. scispace.com A hypothetical flow synthesis for a key intermediate of this compound could involve the following sequence:

Cyclopropanation Module: A flow photoreactor for the synthesis of a 2-hydroxycyclobutanone intermediate.

Ring-Contraction/Amination Module: A heated microreactor where the intermediate reacts with a protected aniline derivative to form a cyclopropyl aniline core.

In-line Purification: A scavenger resin column to remove unreacted reagents or byproducts before the next step.

Deprotection/Reduction Module: A final reactor, possibly a packed-bed hydrogenator, to remove protecting groups and/or reduce a functional group (e.g., a nitrile) to the final aminomethyl aniline.

The table below outlines representative parameters for a continuous flow synthesis of a cyclopropane derivative, illustrating the precise control offered by this technology.

ParameterConditionRationale/Benefit
Reactor TypePacked-Bed Column (e.g., with Amberlyst-35)Allows for use of a solid, reusable catalyst, simplifying product purification. mdpi.com
Flow Rate0.5 mL/minControls the residence time, directly impacting reaction conversion and yield. mdpi.com
TemperatureRoom Temperature to 120°CPrecise temperature control in microreactors enhances reaction rates and selectivity.
Concentration0.1 MMaintained consistently, leading to reproducible results and preventing issues with viscosity or solubility. mdpi.com
Residence Time< 10 minutesShort reaction times significantly increase productivity compared to lengthy batch processes. rsc.org

By integrating these advanced synthetic strategies, academic research continues to push the boundaries of what is possible in molecular synthesis, enabling the efficient and scalable production of complex and valuable compounds.

Reactivity of the Primary Amine Group

The primary amine group, attached to a cyclopropyl ring, is characterized by its nucleophilicity and basicity, stemming from the lone pair of electrons on the nitrogen atom. chemrevise.org This group readily participates in reactions typical of primary alkylamines.

Nucleophilic Substitution and Addition Reactions

The lone pair of electrons on the nitrogen of the aminomethyl group makes it a potent nucleophile, capable of reacting with various electrophilic centers. In nucleophilic substitution reactions, it can displace leaving groups from alkyl halides, typically following an SN2 mechanism, to yield secondary amines. msu.eduucalgary.ca The enhanced nucleophilicity of nitrogen compared to oxygen facilitates these reactions where water might not typically react. msu.edu

The primary amine can also undergo nucleophilic addition to electrophilic π-systems. For instance, it can add to carbonyl compounds like aldehydes and ketones to form carbinolamine intermediates, which can subsequently dehydrate to form imines. It can also participate in Michael additions to α,β-unsaturated carbonyl compounds. Recent methodologies have expanded the scope of nucleophilic additions to imines generated in situ from stable N-functionalized hydroxylamine (B1172632) precursors, broadening the range of possible C-N bond constructions. nih.gov

Reaction TypeElectrophile ExampleProduct Type
Nucleophilic Substitution (Alkylation)Methyl Iodide (CH₃I)Secondary Amine
Nucleophilic AdditionAcetone (CH₃COCH₃)Imine (after dehydration)
Michael AdditionMethyl acrylateβ-Amino ester

Acylation and Other Amide-Forming Reactions

One of the most fundamental reactions of the primary amine group is acylation to form a stable amide bond. This transformation can be achieved using several methods. The reaction with highly reactive acylating agents like acid halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) is often rapid and exothermic.

Alternatively, direct condensation with carboxylic acids can be promoted by a wide range of coupling agents, such as carbodiimides (e.g., DCC, EDCl) or uronium salts (e.g., HATU, HBTU). These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine. organic-chemistry.org Acylation converts the basic amine into a neutral amide, significantly altering the compound's chemical properties. The lone pair on the amide nitrogen becomes delocalized through resonance with the carbonyl group, reducing its basicity and nucleophilicity. chemistrysteps.com

Acylating AgentReagent ClassProduct
Acetyl ChlorideAcid HalideN-(1-(3-aminophenyl)cyclopropyl)methyl)acetamide
Acetic AnhydrideAcid AnhydrideN-(1-(3-aminophenyl)cyclopropyl)methyl)acetamide
Benzoic Acid + HATUCarboxylic Acid + Coupling AgentN-((1-(3-aminophenyl)cyclopropyl)methyl)benzamide

Reductive Amination Processes

Reductive amination is a powerful method for forming C-N bonds and is a key reaction involving the primary amine of this compound. In this process, the amine can react with an aldehyde or a ketone. This reaction can be performed in a one-pot procedure where the amine and carbonyl compound first form an imine intermediate, which is immediately reduced to a secondary amine without being isolated. youtube.comrsc.org

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common. youtube.com These reagents are mild enough not to reduce the initial aldehyde or ketone but are effective at reducing the intermediate iminium ion that forms under slightly acidic conditions. youtube.com This methodology allows for the controlled mono-alkylation of the primary amine. researchgate.net Catalytic systems, such as those mediated by titanium(IV) isopropoxide, can also facilitate the reductive amination of ketones with various amines. researchgate.net

Carbonyl CompoundReducing AgentProduct Type
FormaldehydeSodium triacetoxyborohydrideSecondary Amine (N-methyl)
AcetoneSodium cyanoborohydrideSecondary Amine (N-isopropyl)
CyclohexanoneTi(i-PrO)₄ / NaBH₄Secondary Amine (N-cyclohexyl)

Reactivity of the Aniline Moiety

The aniline portion of the molecule consists of an amino group directly attached to a benzene ring. This configuration makes the aromatic ring highly susceptible to electrophilic attack.

Electrophilic Aromatic Substitution

The aniline moiety is strongly activated towards electrophilic aromatic substitution (SEAr). byjus.com The lone pair of electrons on the aniline nitrogen atom is delocalized into the π-system of the benzene ring, increasing the electron density, particularly at the ortho and para positions. chemistrysteps.combyjus.com This makes the ring highly nucleophilic and directs incoming electrophiles to these positions. wikipedia.orgdalalinstitute.com

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. byjus.com The high reactivity of the aniline ring can sometimes be a challenge, leading to over-substitution, such as the formation of tribromoaniline upon reaction with bromine water. byjus.comlibretexts.org To achieve monosubstitution, the activating effect of the amino group can be tempered by converting it into an amide (e.g., an acetanilide) prior to the substitution reaction. chemistrysteps.com The amide group is still an ortho-, para-director but is less activating, allowing for more controlled reactions. chemistrysteps.com The bulky nature of the acetyl group often favors substitution at the less sterically hindered para position. chemistrysteps.com

ElectrophileReactionExpected Major Products (Regioselectivity)
Br₂Bromination2-bromo and 4-bromo isomers
HNO₃/H₂SO₄Nitration2-nitro and 4-nitro isomers (meta isomer also possible due to anilinium ion formation) byjus.com
Fuming H₂SO₄Sulfonation2-sulfonic acid and 4-sulfonic acid isomers

C-H Functionalization Strategies

Modern synthetic chemistry increasingly utilizes C-H functionalization, which involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. nih.gov For the aniline moiety of this compound, transition-metal-catalyzed C-H functionalization represents an advanced strategy for derivatization. mdpi.com

In these reactions, the aniline nitrogen or a derivative (such as an amide or a specially installed directing group) can coordinate to a metal center (commonly palladium), directing the catalyst to activate a specific C-H bond, typically at the ortho position. mdpi.com This approach allows for the regioselective introduction of various functional groups, including aryl, alkyl, or heteroatom-containing fragments, without the need for pre-functionalized starting materials. While specific applications to this compound are not extensively documented, the principles of directed C-H activation are well-established for aniline-type substrates. researchgate.net This strategy offers a powerful and atom-economical route to novel, complex derivatives. nih.gov

Reaction TypeCatalyst/Reagents (Example)Functional Group IntroducedPosition
C-H ArylationPd(OAc)₂, Aryl Halide, Directing GroupArylOrtho
C-H AlkylationPd(OAc)₂, Alkyl Halide, Directing GroupAlkylOrtho
C-H AcetoxylationPd(OAc)₂, Acetic AcidAcetoxyOrtho

Transformations Involving the Cyclopropyl Ring

The high ring strain of the cyclopropane moiety is a driving force for many of its characteristic reactions. Both the aniline and aminomethyl groups act as donor substituents, activating the ring towards specific classes of chemical transformations.

The cyclopropyl ring in aminocyclopropane derivatives is susceptible to cleavage under both oxidative and acidic conditions. The regioselectivity and mechanism of these ring-opening reactions are heavily influenced by the electronic nature of the substituents and the reaction conditions.

In the case of donor-acceptor (DA) cyclopropanes, ring-opening can be initiated by nucleophiles or electrophiles. thieme-connect.comnih.gov For compounds like this compound, the aniline nitrogen can act as an internal donor. Single-electron transfer (SET) oxidation, for instance by triplet-state photosensitizers, can generate a radical cation on the aniline nitrogen. acs.orgresearchgate.net This is followed by a rapid and irreversible opening of the cyclopropyl ring to form a more stable distonic radical cation, where the charge and radical centers are separated. acs.org This intermediate can then react with other species in the medium, such as molecular oxygen. acs.org

Acid-catalyzed ring-opening is also a prominent reaction pathway. nih.gov In strongly acidic media, protonation can occur at the aminomethyl nitrogen or the aniline nitrogen. Subsequent electrophilic attack on the cyclopropane ring, potentially by a proton, can lead to cleavage of either the vicinal (C1-C2) or distal (C2-C3) bonds. nih.gov Theoretical calculations and experimental studies on similar systems suggest that the presence of a donor group often directs the cleavage to the distal bond. nih.gov The reaction can proceed through an Sₙ2-like mechanism, where a nucleophile attacks one of the ring carbons, causing a concerted ring-opening. thieme-connect.com

A summary of potential ring-opening reaction parameters is presented below.

Reaction TypeInitiator/ReagentKey IntermediateMechanism
Oxidative Ring-OpeningPhotosensitizers (e.g., 3CDOM*)Nitrogen Radical Cation / Distonic Radical CationSingle-Electron Transfer (SET)
Acid-Catalyzed Ring-OpeningStrong Acids (e.g., Superacids)Carboxonium Ion / DicationElectrophilic Cleavage (SN1/SN2-like)
Nucleophilic Ring-OpeningAmines, Thiols, AlcoholsZwitterionic SpeciesNucleophilic Addition

The strained C-C bonds of the cyclopropyl group can participate in formal cycloaddition reactions, where the three-membered ring acts as a C3 synthon. N-aryl cyclopropylamines have been shown to undergo formal photochemical [3+2] cycloadditions with various electron-deficient alkenes (dienophiles) such as α,β-unsaturated carbonyl compounds. chemrxiv.org

This transformation is typically initiated by photoexcitation of the cyclopropylaniline, which triggers a single-electron transfer (SET) to the dienophile. chemrxiv.org This process generates a radical cation on the cyclopropylaniline and a radical anion of the dienophile. The cyclopropyl ring of the radical cation then opens to form a 1,3-radical cation intermediate, which subsequently engages the dienophile radical anion in a stepwise manner to form a five-membered ring. chemrxiv.org This method allows for the synthesis of N-arylaminocyclopentane derivatives with good to excellent yields. chemrxiv.org The reaction proceeds without the need for external photocatalysts or additives. chemrxiv.org

The scope of this reaction is broad, accommodating various dienophiles as detailed in the table below.

Dienophile TypeExample DienophileProduct TypeReported Yield
Monosubstituted AcrylatesMethyl AcrylateAminocyclopentaneGood
Disubstituted AcrylatesMethyl MethacrylateAminocyclopentaneQuantitative
Cyclic EnonesCyclohexenoneBicyclic Amino Compound31%
MaleimidesN-PhenylmaleimideBicyclic Amino Compound75%

Intramolecular Cyclization and Rearrangement Reactions

The proximity of the aminomethyl and aniline functionalities, combined with the reactivity of the cyclopropyl ring, facilitates various intramolecular cyclization and rearrangement processes.

Rearrangements involving the migration of functional groups are fundamental in organic synthesis. While not specifically documented for this compound itself, analogous systems suggest the plausibility of a formal 1,3-aminomethyl migration. In related δ-amino acid derivatives, a Lewis acid-catalyzed 1,3-migration of an aminomethyl group has been reported to proceed smoothly. rsc.org Detailed mechanistic investigations of these reactions suggest a fragmentation/recombination pathway is operative. rsc.org

Another potential pathway for such a shift could involve a stereocontrolled nitrene C(sp³)-H insertion, which proceeds through a cyclic transition state to achieve a 1,3-nitrogen shift from a carboxylic acid oxygen to an α-carbon. nih.gov Applying this concept, a hypothetical intramolecular reaction could be envisioned where the aminomethyl group migrates to a different position on the cyclopropyl ring or the aniline ring under specific catalytic conditions.

The strained cyclopropyl ring, when part of an amide structure, can undergo unique rearrangement reactions. For example, N-cyclopropylamides have been shown to undergo a ring-opening rearrangement in the presence of a Lewis acid like AlCl₃. rsc.orgresearchgate.net This reaction provides access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. The proposed mechanism involves a "Heine-type" aziridine (B145994) intermediate, which is then opened by a nucleophile (chloride or the amide oxygen), leading to the rearranged products. rsc.org Given that the primary amine of this compound can be readily converted to an amide, this rearrangement pathway represents a potential transformation for derivatives of the title compound.

Anilines themselves are known to undergo various classical rearrangements, though these typically involve substituents directly on the nitrogen or aromatic ring. researchgate.netbeilstein-journals.org The presence of the aminomethylcyclopropyl group could influence the regiochemical outcomes of such rearrangements.

Oxidation and Reduction Chemistry

The this compound molecule possesses multiple sites susceptible to oxidation and reduction, including the aniline ring, the primary amino group, and the cyclopropyl ring itself.

The oxidation of anilines has been extensively studied. nih.govmdpi.com The aniline moiety can be oxidized electrochemically or with chemical oxidants. nih.gov As mentioned previously, a key oxidative pathway for N-cyclopropylanilines involves a single-electron transfer (SET) to form a nitrogen radical cation. acs.orgresearchgate.net This species is often an intermediate in oxidative reactions, and in this specific structural context, it leads to the irreversible opening of the cyclopropyl ring. acs.orgresearchgate.net This reactivity makes N-cyclopropylanilines effective probes for studying oxidative processes. acs.org More aggressive oxidation, using agents like potassium permanganate, could potentially lead to the formation of quinone-like structures. smolecule.com

The reduction chemistry of this compound would primarily involve the aromatic aniline ring. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a standard method for reducing an aromatic ring, which would convert the aniline moiety to a cyclohexylamine derivative. The conditions required for this transformation are typically harsh and would likely not affect the cyclopropyl or aminomethyl groups. Milder reducing agents are not expected to react with the stable components of the molecule.

Radical-Mediated Chemical Transformations

While specific studies on the radical-mediated chemical transformations of this compound are not extensively documented in dedicated research, the inherent structural motifs—an aniline derivative and a cyclopropylmethyl amine—suggest a rich and predictable reactivity based on well-established principles of radical chemistry. The aniline ring, the benzylic-like aminomethyl group, and the strained cyclopropyl ring each present distinct opportunities for radical-initiated reactions.

The generation of radical species from aniline derivatives is frequently accomplished through photoredox catalysis. acs.org This modern synthetic approach allows for the mild and selective formation of radical intermediates that can participate in a variety of bond-forming reactions. For instance, the α-C–H bond of the aminomethyl group is susceptible to hydrogen atom abstraction, leading to the formation of an α-amino radical. This nucleophilic radical species can then engage in couplings with electron-deficient partners. acs.org

Furthermore, the aniline nitrogen can be involved in the formation of nitrogen-centered radicals, particularly under oxidative conditions. These electrophilic radicals can undergo intramolecular cyclization reactions or intermolecular additions.

A key and extremely rapid transformation anticipated for any radical generated at the aminomethyl carbon adjacent to the cyclopropyl group is the characteristic ring-opening of the cyclopropylmethyl radical. stackexchange.comwikipedia.org This rearrangement is driven by the release of the significant ring strain inherent in the three-membered ring and is often used as a "radical clock" due to its high rate constant (on the order of 10⁸ s⁻¹ at 298 K). wikipedia.orgrsc.org The regioselectivity of the ring-opening would be expected to yield the more stable radical intermediate.

Recent advancements have also explored the activation of aminocyclopropanes through the formation of radical intermediates, leading to controlled ring-opening and subsequent functionalization. epfl.chrsc.org These methods often proceed via formal cycloadditions or 1,3-difunctionalizations, highlighting the synthetic utility of the strained ring in radical processes.

The following table summarizes representative radical-mediated transformations that could be envisaged for a molecule with the structural components of this compound, based on studies of related compounds.

Transformation Type Substrate Type Radical Intermediate Key Reaction Features Potential Product Type
α-C–H AlkylationN-Benzylanilinesα-Amino radicalPhotoredox catalysis; coupling with activated alkenes or alkyl halides.α-Substituted anilines
Cyclopropylmethyl Ring OpeningCyclopropylmethylaminesCyclopropylmethyl radicalRapid, irreversible ring-opening to a homoallylic radical.Butenylamine derivatives
Oxidative CyclizationAnilines with pendant unsaturationNitrogen-centered radicalMetal or photoredox-catalyzed oxidation; intramolecular cyclization.N-Heterocycles
Aminocyclopropane Ring-Opening/CycloadditionAminocyclopropanesDistonic radical cationPhotoredox-catalyzed single-electron transfer; intermolecular reaction with alkenes.Cyclopentylamine derivatives

Mechanistic Investigations into Reactions Involving 3 1 Aminomethyl Cyclopropyl Aniline

Elucidation of Reaction Pathways and Transition States

Investigations into analogous systems, particularly N-cyclopropylanilines, provide significant insight into the probable reaction pathways of 3-[1-(Aminomethyl)cyclopropyl]aniline. A predominant pathway initiated by single-electron transfer (SET) from the nitrogen atom of the aniline (B41778) moiety is anticipated. This oxidation would lead to the formation of an amine radical cation, a key intermediate that dictates subsequent transformations.

The reaction of N-cyclopropylanilines with nitrous acid, for instance, proceeds through the formation of an amine radical cation, which is then followed by a rapid opening of the cyclopropyl (B3062369) ring. nih.gov This ring-opening is a characteristic reaction of cyclopropylamine (B47189) radical cations, driven by the release of ring strain. A similar pathway can be proposed for the reactions of this compound, where oxidation of the aniline nitrogen would trigger the cleavage of the C-C bond in the cyclopropyl ring.

Computational studies on related aniline derivatives have successfully mapped out reaction coordinates and characterized the geometries of transition states. For example, DFT calculations have been employed to investigate the Bamberger rearrangement, identifying a dication-like transition state. beilstein-journals.org Similar computational approaches could be applied to this compound to model its reaction pathways and locate the corresponding transition states. The search for transition states typically involves partial optimizations at bond-interchange regions, followed by optimization using Hessian matrices and characterization by vibrational analyses to confirm the presence of a single imaginary frequency. nih.gov

Table 1: Postulated Reaction Pathways for this compound Based on Analogous Systems

Initiating StepKey IntermediateSubsequent StepsPotential Products
Single-Electron Transfer (Oxidation)Amine Radical CationCyclopropyl Ring OpeningRing-opened addition products
Protonation of Aniline NitrogenAnilinium IonNucleophilic AttackSubstituted aniline derivatives
Reaction with Radicalsα-Amino RadicalRadical Addition/CouplingFunctionalized side-chain products

Role of Intermediates in Reaction Mechanisms

The nature of the intermediates formed during a reaction is pivotal in determining the final products. For reactions involving this compound, the formation of radical cations and iminium ions is highly probable based on studies of N-cyclopropylanilines.

Upon single-electron oxidation, the initial amine radical cation of this compound would likely undergo a rapid and irreversible cyclopropyl ring-opening. This process is driven by the significant release of strain energy from the three-membered ring. acs.org The resulting intermediate would be a distonic radical cation, where the charge and radical centers are separated. This species can then engage in various downstream reactions. For example, in the presence of alkenes, this intermediate can participate in [3+2] annulation reactions to form five-membered carbocycles. rsc.orgrsc.org

In the nitrosation of N-cyclopropyl-N-alkylanilines, the ring-opened intermediate is described as an iminium ion with a C-centered radical. This reactive species can then combine with other molecules in the reaction mixture, such as nitric oxide, or undergo further oxidation. nih.gov The specific fate of such an intermediate derived from this compound would depend on the reaction conditions and the other reagents present.

Kinetic and Thermodynamic Aspects of Transformations

The kinetics and thermodynamics of reactions involving aniline derivatives have been investigated to understand the factors influencing reaction rates and spontaneity. For instance, studies on the oxidative coupling of aniline have shown that these reactions often follow first-order kinetics. researchgate.net Thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG*) provide valuable information about the energy profile of the reaction.

A positive Gibbs free energy of activation indicates a non-spontaneous process, while the enthalpy of activation sheds light on the energy barrier that must be overcome. researchgate.net The entropy of activation can provide insights into the degree of order in the transition state compared to the reactants. For example, a negative entropy of activation suggests a more ordered transition state, which is common in reactions where multiple molecules come together to form a complex. orientjchem.org

Table 2: Representative Thermodynamic Parameters for Aniline Reactions

Reaction TypeActivation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH) (kJ/mol)Entropy of Activation (ΔS) (kJ/mol·K)Gibbs Free Energy of Activation (ΔG*) (kJ/mol)
Oxidative Coupling9.346.83-0.2479.78
Oxidation by TetrabutylammoniumbromochromateVaries with substituentVaries with substituentNegative values reportedVaries with substituent

Note: The data presented are for illustrative purposes based on studies of aniline and its derivatives and may not be directly applicable to this compound.

Probing Electron Transfer and Radical Processes

Electron transfer is a fundamental process in many reactions of aniline derivatives, often leading to the formation of radical species. Photoredox catalysis has emerged as a powerful tool for initiating such reactions under mild conditions. nih.gov In these processes, a photosensitizer absorbs light and promotes a single-electron transfer from the aniline, generating the corresponding radical cation.

The fate of this radical cation is a critical determinant of the reaction outcome. For secondary anilines, fast back-electron transfer can be a competing process that quenches the desired reactivity. nih.gov However, in the case of N-cyclopropylanilines, the irreversible ring-opening of the cyclopropyl group can outcompete back-electron transfer, making subsequent radical reactions more efficient. acs.org This suggests that this compound would be a good substrate for radical reactions initiated by electron transfer.

The resulting carbon-centered radical from the ring-opening can participate in a variety of transformations, including additions to unsaturated systems and coupling reactions. beilstein-journals.org Theoretical studies on the reaction of aniline with methyl radicals have detailed various abstraction and addition channels, providing a framework for understanding the potential radical reactivity of the aniline core and its substituents in this compound. nih.gov

Computational and Theoretical Studies of 3 1 Aminomethyl Cyclopropyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. samipubco.comscispace.com It is widely used to investigate the structural and electronic properties of organic molecules. mdpi.com For 3-[1-(aminomethyl)cyclopropyl]aniline, DFT calculations would typically be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. als-journal.com

These calculations involve selecting a functional, such as B3LYP, and a basis set, like 6-31G**, which has been shown to be effective for a variety of organic molecules. scispace.commdpi.com The optimized geometry corresponds to the lowest energy conformation of the molecule. From this, various thermodynamic properties and vibrational frequencies can be calculated. The vibrational frequencies can be compared with experimental infrared and Raman spectra to validate the computational model.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for an Aniline (B41778) Derivative

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. molpro.netresearchgate.net It is a powerful tool for predicting electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. nih.govnih.gov

For this compound, TD-DFT calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov This information is crucial for understanding the molecule's interaction with light and its potential applications in areas like photosensitizers or optical materials. The choice of functional and basis set in TD-DFT calculations significantly influences the accuracy of the predicted excitation energies. molpro.net

Molecular modeling and simulation encompass a range of computational techniques used to study the behavior of molecules. nih.govmdpi.com For this compound, molecular dynamics (MD) simulations could be employed to study its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. mdpi.com

These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. This allows for the exploration of the potential energy surface and the identification of stable conformations. Molecular modeling is also instrumental in drug discovery for predicting how a molecule might bind to a protein target. mdpi.com

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its chemical reactivity. Computational methods provide a suite of descriptors that quantify various aspects of a molecule's electronic character.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. thaiscience.infomdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity.

For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The amino group and the aniline ring are expected to contribute significantly to the HOMO, while the LUMO is likely to be distributed over the aromatic ring. researchgate.netresearchgate.net This analysis also provides insights into intramolecular charge transfer possibilities upon electronic excitation.

Table 2: Representative Frontier Molecular Orbital Energies for an Aniline Derivative

Parameter Energy (eV)
HOMO Energy -5.5
LUMO Energy -0.8
HOMO-LUMO Gap 4.7

Note: This table presents typical energy values for a substituted aniline to illustrate the output of a HOMO-LUMO analysis. Specific values for this compound would require dedicated quantum chemical calculations.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. imist.ma Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amino group, indicating its nucleophilic character. The aromatic ring would exhibit a more complex potential landscape, with regions of negative potential above and below the plane of the ring due to the π-electron system. researchgate.net

Analysis of Bond Orders and Energetic Factors in Transition States

Theoretical analysis of transition states is fundamental to understanding reaction mechanisms and kinetics. While specific transition state studies for this compound are not extensively documented in the literature, the principles can be understood through computational modeling of hypothetical reactions, such as electrophilic aromatic substitution, a characteristic reaction for anilines.

Using methods like Density Functional Theory (DFT), chemists can model the pathway of a reaction, identifying the high-energy transition state that connects reactants to products. During this process, the analysis of bond orders reveals which bonds are being formed and which are being broken. For instance, in an electrophilic attack on the aniline ring, the bond order of the C-H bond at the site of substitution would decrease in the transition state, while a new bond between the ring carbon and the electrophile would begin to form.

Table 1: Illustrative Analysis of Bond Orders in a Hypothetical Electrophilic Substitution Transition State

BondBond Order (Ground State)Bond Order (Transition State)Description
C4-H~0.98~0.65Bond weakening in preparation for breaking.
C4-Electrophile (E)0.00~0.45New bond beginning to form.
C3-N1~1.05~1.15Increased delocalization of nitrogen lone pair.
C3-C4~1.40~1.25Disruption of aromaticity in the transition state.

Note: Data are hypothetical and illustrative of typical changes calculated via DFT for electrophilic aromatic substitution on an aniline derivative.

Prediction and Analysis of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic data, which is invaluable for structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable approach for predicting the NMR chemical shifts (δ) of molecules. nih.govimist.manih.gov This method calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard, usually tetramethylsilane (B1202638) (TMS). imist.ma

The accuracy of GIAO calculations allows for the confident assignment of complex spectra and can even help distinguish between different isomers or conformers. osti.gov For this compound, GIAO calculations can predict the distinct chemical shifts for the protons (¹H) and carbons (¹³C) in the aniline ring, the cyclopropyl (B3062369) group, and the aminomethyl moiety. These predictions are crucial for confirming the molecular structure synthesized in a lab. nih.govosti.govuow.edu.au

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound using the GIAO Method

Atom TypePredicted ¹H Shift (ppm)Atom TypePredicted ¹³C Shift (ppm)
Aniline CH6.6 - 7.2Aniline C-N147.5
Aniline NH₂3.6Aniline CH113.0 - 129.5
Aminomethyl CH₂2.8Aniline C-C(cyclo)139.0
Aminomethyl NH₂1.5 (broad)Cyclopropyl C(quat)20.0
Cyclopropyl CH₂0.8 - 1.0Cyclopropyl CH₂13.5
Aminomethyl CH₂50.2

Note: Values are illustrative predictions based on DFT (B3LYP/6-311++G(d,p)) calculations, referenced to TMS. Actual experimental values may vary based on solvent and other conditions.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. Quantum chemical calculations, particularly using DFT methods, can compute the harmonic vibrational frequencies of a molecule after its geometry has been optimized to an energy minimum. nih.govlongdom.org

These calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and rocking of bonds. esisresearch.org By analyzing the potential energy distribution (PED), each calculated frequency can be assigned to the motion of specific functional groups. nih.gov For this compound, this allows for the theoretical assignment of key vibrational bands, including the N-H stretches of the two amine groups, the C-H stretches of the aromatic and cyclopropyl rings, and the characteristic vibrations of the aniline ring. Comparing the calculated spectrum with experimental data helps confirm the molecule's identity and structural integrity. researchgate.netmdpi.com

Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Vibrational ModePredicted Frequency (cm⁻¹)Expected Spectral Region
Aniline N-H Asymmetric Stretch3450FT-IR, Raman
Aniline N-H Symmetric Stretch3365FT-IR, Raman
Aromatic C-H Stretch3050 - 3100FT-IR, Raman
Aminomethyl C-H Stretch2940FT-IR, Raman
C=C Aromatic Ring Stretch1620, 1590FT-IR, Raman
NH₂ Scissoring (Aniline)1605FT-IR
C-N Stretch (Aniline)1280FT-IR
Cyclopropyl Ring Deformation1020FT-IR, Raman

Note: Frequencies are illustrative values from DFT (B3LYP/6-31G(d)) calculations. Calculated harmonic frequencies are often scaled to better match experimental anharmonic values.

Conformational Analysis and Potential Energy Surfaces

Most non-rigid molecules can exist in multiple spatial arrangements, or conformations, which arise from rotation around single bonds. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. uwlax.eduresearchgate.net

Table 4: Illustrative Relative Energies of Different Conformers

ConformerDihedral Angle (C2-C3-C(cyclo)-C(CH₂NH₂))Relative Energy (kcal/mol)Stability
1 (Global Minimum)30°0.00Most Stable
290°1.85Less Stable
3150°1.20Less Stable
4 (Transition State)3.50Unstable

Note: Data are hypothetical, intended to illustrate how computational scans of a potential energy surface can identify energy minima corresponding to stable conformers.

Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry offers profound insights into the relationship between a molecule's structure and its chemical reactivity. By calculating various electronic properties, a detailed picture of its reactive behavior can be constructed. nih.govphyschemres.org

The reactivity of this compound is governed by its functional groups: the electron-rich aniline ring and the basic aminomethyl group. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). For anilines, the HOMO is typically localized on the aromatic ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. physchemres.org The energy gap between the HOMO and LUMO is an indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com

Furthermore, the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this molecule, the MEP would show negative potential (red/yellow) around the aniline nitrogen and the aminomethyl nitrogen, confirming them as the most likely sites for protonation or interaction with electrophiles. These theoretical descriptors collectively help predict how the molecule will behave in different chemical environments. elixirpublishers.comresearchgate.net

Table 5: Calculated Electronic Properties and Reactivity Descriptors

PropertyCalculated ValueImplication for Reactivity
HOMO Energy-5.2 eVIndicates good electron-donating ability (nucleophilic).
LUMO Energy-0.3 eVIndicates moderate ability to accept electrons.
HOMO-LUMO Gap4.9 eVSuggests relatively high kinetic stability.
Ionization Potential5.2 eVEnergy required to remove an electron.
Electron Affinity0.3 eVEnergy released upon gaining an electron.
Dipole Moment~1.8 DIndicates a moderately polar molecule.

Note: Values are representative for a substituted aniline, calculated using DFT methods.

Advanced Spectroscopic and Structural Analysis in Academic Research

Elucidation of Novel Structures through Multi-Nuclear NMR Spectroscopy

Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-[1-(Aminomethyl)cyclopropyl]aniline. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aminomethyl protons, and the cyclopropyl (B3062369) protons. The protons on the aniline (B41778) ring would appear in the aromatic region (typically δ 6.5-7.5 ppm), with their splitting patterns revealing their substitution pattern (ortho, meta, para coupling). The two protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet or a multiplet, depending on the solvent and proton exchange rates. The cyclopropyl ring protons are diastereotopic and would present as complex multiplets in the aliphatic region (typically δ 0.5-1.5 ppm) due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. Six distinct signals are expected for the aromatic carbons of the aniline ring, with their chemical shifts influenced by the amino and cyclopropyl substituents. The quaternary carbon of the cyclopropyl ring attached to the aniline and aminomethyl groups would have a characteristic shift. The methylene (B1212753) carbons of the cyclopropyl ring and the aminomethyl group would also show unique signals in the aliphatic region of the spectrum.

Detailed two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals and confirm the connectivity between the different structural fragments.

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-H6.5 - 7.5 (multiplets)
Amine N-HVariable (broad singlet)
Aminomethyl C-H₂~2.5 - 3.5 (singlet or multiplet)
Cyclopropyl C-H₂~0.5 - 1.5 (multiplets)
Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-N140 - 150
Aromatic C-C (substituted)130 - 140
Aromatic C-H110 - 130
Aminomethyl CH₂40 - 50
Cyclopropyl C (quaternary)15 - 25
Cyclopropyl CH₂5 - 15

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Structural Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine and the aniline amino group would appear as distinct bands in the 3200-3500 cm⁻¹ region. Aromatic C-H stretching is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopropyl and aminomethyl groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would produce bands in the 1450-1600 cm⁻¹ region. The N-H bending vibrations (scissoring) would be observed around 1600 cm⁻¹. The C-N stretching vibrations for both the aromatic and aliphatic amines would be found in the 1250-1350 cm⁻¹ range. researchgate.netresearchgate.netnih.gov

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring breathing mode, often give strong signals in the Raman spectrum, which are sensitive to the substitution pattern. researchgate.net The symmetric C-H stretching vibrations and C-C bonds of the cyclopropyl ring are also expected to be Raman active. The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net

Predicted Vibrational Spectroscopy Data
Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine & Aniline)3200 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
N-H Bend1580 - 1650
Aromatic C=C Stretch1450 - 1600
C-N Stretch1250 - 1350

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (C₁₀H₁₄N₂), the calculated molecular weight is approximately 162.23 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 162. The fragmentation pattern would be dictated by the stability of the resulting ions and radicals. Key fragmentation pathways for this molecule would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the aminomethyl nitrogen is a common pathway for amines, which could lead to the loss of a cyclopropylaniline radical or an aminomethyl radical.

Loss of Ammonia: Fragmentation involving the primary amine could result in the loss of an NH₃ molecule (17 Da). researchgate.net

Benzylic Cleavage: Cleavage of the bond between the cyclopropyl ring and the aminomethyl group could generate a stable aminomethylcyclopropyl cation.

Ring Fragmentation: The aromatic and cyclopropyl rings can also undergo fragmentation, leading to a series of smaller ions.

The resulting mass spectrum provides a unique fingerprint that helps confirm the compound's identity. libretexts.orgchemguide.co.ukresearchgate.net

Predicted Mass Spectrometry Data
Ion Predicted m/z
[M]⁺162
[M - NH₃]⁺145
[C₉H₁₀N]⁺ (Loss of CH₂NH₂)132
[C₆H₅NH₂]⁺ Fragment93
[C₆H₅]⁺ Fragment77

X-ray Powder Diffraction for Crystalline Structure Determination

X-ray Powder Diffraction (XRPD) is the primary technique for analyzing the solid-state structure of crystalline materials. units.it If this compound is isolated as a crystalline solid, XRPD would be used to obtain its unique diffraction pattern, which serves as a fingerprint for that specific crystalline form. americanpharmaceuticalreview.com

The analysis provides several key pieces of information:

Phase Identification: The XRPD pattern can be used to identify the compound and determine its crystalline purity.

Polymorphism: It can distinguish between different crystalline forms (polymorphs) of the same compound, which may have different physical properties. units.it

Crystallinity: The technique can be used to determine the degree of crystallinity in a sample, distinguishing between crystalline and amorphous content. usp.org

The diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). Each peak in the pattern corresponds to a specific set of crystal lattice planes, as described by Bragg's Law. nih.gov While a full crystal structure solution is more complex and often requires single-crystal X-ray diffraction, XRPD provides essential information for the characterization and quality control of the solid material.

Specialized Analytical Techniques for Reaction Monitoring and Product Analysis

The synthesis of this compound would be monitored using various analytical techniques to track its progress and assess the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to qualitatively monitor the reaction by observing the disappearance of starting materials and the appearance of the product spot with a unique Rf value.

High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative technique used for both reaction monitoring and final purity assessment. A suitable chromatographic method would be developed to separate the product from reactants, intermediates, and byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound and its precursors are sufficiently volatile and thermally stable, GC-MS can be used to separate and identify the components of the reaction mixture, providing both retention time and mass spectral data for confirmation.

Real-Time Monitoring: Advanced techniques like extractive electrospray ionization mass spectrometry (EESI-MS) can be employed for the real-time, on-line monitoring of chemical reactions, providing immediate information on the formation of intermediates and products without the need for sample pretreatment. nih.gov

These techniques are essential for optimizing reaction conditions (e.g., temperature, reaction time, catalyst loading) and ensuring the isolation of a pure, well-characterized final product.

Role of 3 1 Aminomethyl Cyclopropyl Aniline in Broader Organic Synthesis Methodologies

Utilization as a Building Block in Complex Molecule Construction

The strategic combination of a constrained, three-dimensional cyclopropyl (B3062369) scaffold and two distinct amine functionalities makes 3-[1-(Aminomethyl)cyclopropyl]aniline a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal and materials chemistry. semanticscholar.orgumich.edu The aniline (B41778) moiety is a common starting point for developing new drug therapies. futurity.org The cyclopropane (B1198618) ring, with its unique stereoelectronic properties, is increasingly incorporated into drug candidates to enhance potency, selectivity, and metabolic stability.

The primary aminomethyl group and the aniline nitrogen offer differential reactivity, allowing for sequential functionalization. For instance, the more nucleophilic primary amine can be selectively acylated, alkylated, or used in imine formation, while the aniline nitrogen can participate in reactions such as diazotization, electrophilic aromatic substitution, or metal-catalyzed cross-coupling reactions. beilstein-journals.orgmdpi.com This orthogonal reactivity is highly advantageous in multi-step syntheses, enabling the controlled and predictable construction of intricate molecular frameworks.

Researchers have utilized aminocyclopropanes as precursors to more complex structures, leveraging the strain of the cyclopropane ring to drive reactions. futurity.org The aniline portion of the molecule provides a platform for building substituted aromatic systems, which are ubiquitous in pharmaceuticals and functional materials. beilstein-journals.orgrenyi.hu The ability to construct meta-substituted anilines, in particular, is of significant interest for accessing specific substitution patterns found in numerous bioactive molecules. beilstein-journals.org

FeatureSynthetic Utility
Cyclopropane Ring Introduces conformational rigidity; serves as a bioisostere for other groups; influences metabolic stability.
Primary Aminomethyl Group Site for selective alkylation, acylation, and amide bond formation.
Aniline Moiety Enables electrophilic aromatic substitution, cross-coupling reactions, and synthesis of heterocyclic systems.
Meta-Substitution Pattern Provides access to a specific and often challenging-to-synthesize class of aromatic compounds.

Application as a Ligand in Catalysis

The presence of two nitrogen atoms in this compound allows it to function as a potential bidentate ligand in transition metal catalysis. The primary amine and the aniline nitrogen can coordinate to a metal center, forming a stable chelate ring. The structure of the resulting metal complex and its catalytic activity would be influenced by the steric and electronic properties of the cyclopropyl and phenyl groups.

The development of novel ligands is crucial for advancing C-H functionalization reactions, and aniline-based structures have been explored for this purpose. nih.gov For example, specialized pyridine-based ligands have been shown to promote the meta-C–H arylation of anilines. nih.gov Similarly, S,O-ligands have been successfully employed in the para-selective C-H olefination of aniline derivatives. acs.org

While not yet explicitly documented in the literature for this specific molecule, this compound could be envisioned as a ligand in a variety of catalytic transformations, including:

Cross-Coupling Reactions: Facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

Hydrogenation/Transfer Hydrogenation: The chiral variants could be used for asymmetric reductions.

C-H Activation/Functionalization: Directing the selective functionalization of C-H bonds.

The effectiveness of such a ligand would depend on the specific metal and reaction conditions, with the potential for the cyclopropyl group to fine-tune the steric environment around the catalytic center.

Function as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgepfl.ch Once the desired stereochemistry is established, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com For this compound to function as a chiral auxiliary, it would first need to be resolved into its individual enantiomers.

The resolved enantiopure compound could then be covalently attached to a substrate, for instance, by forming an amide with a carboxylic acid or an imine with an aldehyde. The rigid, sterically defined structure of the cyclopropylaniline moiety would then direct the approach of a reagent to one of the two faces of the substrate, leading to a diastereoselective reaction. nih.gov

The key features that suggest its potential as a chiral auxiliary include:

Structural Rigidity: The cyclopropane ring restricts conformational freedom, creating a well-defined steric environment.

Proximity of Stereocenter: The chiral center is close to the point of attachment to the substrate, enhancing its directing effect.

Facile Removal: The bonds connecting the auxiliary to the substrate (e.g., amide or imine) can typically be cleaved under specific conditions without disturbing the newly formed stereocenter.

This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. sigmaaldrich.com

Development as a Mechanistic Probe in Chemical Reactions

N-cyclopropylanilines have been effectively utilized as mechanistic probes to investigate reaction pathways, particularly those involving single-electron transfer (SET) to form amine radical cations. nih.govresearchgate.net The utility of these compounds as probes stems from the rapid and irreversible ring-opening of the cyclopropyl group that occurs upon the formation of the radical cation. researchgate.net

In the context of the nitrosation of N,N-dialkyl aromatic amines, studies on N-alkyl-N-cyclopropylanilines have provided crucial evidence for the reaction mechanism. nih.gov When these compounds are treated with nitrous acid, the cyclopropyl group is selectively cleaved from the nitrogen atom. nih.gov This observation, along with the specific products formed from the fragmentation of the cyclopropane ring, strongly supports a mechanism that proceeds through the formation of an amine radical cation intermediate. nih.govresearchgate.net This intermediate then undergoes a rapid ring-opening to generate an iminium ion with a carbon-centered radical, which is subsequently trapped. nih.gov

Proposed Mechanistic Probing Action:

Initial Reaction: The aniline nitrogen of a derivative of this compound reacts with an oxidant or under conditions promoting SET.

Radical Cation Formation: A single electron is removed from the nitrogen, forming a radical cation.

Cyclopropyl Ring Opening: The high strain energy of the cyclopropane ring facilitates a rapid, irreversible ring-opening, creating a more stable radical species.

Product Analysis: The unique structure of the resulting products provides definitive evidence that the reaction proceeded through a radical cation intermediate.

This capacity to provide a clear chemical signature for a specific reactive intermediate makes this compound and related structures invaluable tools for elucidating complex reaction mechanisms in organic chemistry.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Protocols

Current synthetic routes to 3-[1-(Aminomethyl)cyclopropyl]aniline and its analogs often rely on traditional methods that may involve harsh reagents, multi-step processes, and the generation of significant waste. Future research should prioritize the development of more sustainable and environmentally friendly synthetic protocols. This includes exploring one-pot multicomponent reactions, which can significantly improve efficiency by combining several synthetic steps without isolating intermediates. orientjchem.orgderpharmachemica.com The use of biocatalysis, employing enzymes to carry out specific transformations under mild conditions, offers another promising green alternative.

Furthermore, the exploration of greener solvent systems and the reduction or elimination of hazardous reagents are crucial. orientjchem.org Methodologies that enhance atom economy, ensuring that a maximal proportion of the starting materials is incorporated into the final product, will be central to developing truly sustainable synthetic strategies. researchgate.net The development of such protocols will not only reduce the environmental impact but also make the synthesis of this compound and its derivatives more cost-effective for potential large-scale applications.

Application of Machine Learning in Predictive Chemical Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For this compound, ML algorithms can be trained on existing data of related compounds to predict a wide range of properties, including physicochemical characteristics, biological activity, and potential toxicity. nih.govnih.govmdpi.com This predictive power can significantly accelerate the discovery of new derivatives with desired functionalities by prioritizing synthetic targets and reducing the need for extensive empirical screening. researchgate.net

ML models can also be employed to predict reaction outcomes and optimize reaction conditions, thereby aiding in the development of more efficient synthetic routes. nih.gov By analyzing vast datasets of chemical reactions, these models can identify novel synthetic pathways that might not be apparent through traditional chemical intuition. The application of supervised machine learning models could be particularly valuable in predicting the biological responses of derivatives, guiding the design of new therapeutic agents. nih.gov

Advanced Mechanistic Studies using Ultrafast Spectroscopy or Single-Molecule Techniques

A detailed understanding of the reaction mechanisms involving the this compound system is crucial for controlling its reactivity and designing new applications. Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, can provide real-time insights into the dynamics of photochemical and photophysical processes. rsc.orgchemrxiv.org Studying the ultrafast dynamics of the aniline (B41778) chromophore within this specific molecular context can reveal how the cyclopropyl (B3062369) and aminomethyl substituents influence its excited-state behavior. rsc.org

Single-molecule spectroscopy and manipulation techniques offer another powerful avenue for mechanistic investigation. By studying individual molecules, researchers can uncover heterogeneities and rare events that are obscured in ensemble measurements. These techniques could be used to probe the mechanical properties imparted by the cyclopropyl ring and to directly observe the conformational changes and reaction dynamics of a single this compound molecule.

Exploration of Novel Reactivity Patterns of the Cyclopropyl-Aminomethyl-Aniline System

The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity. The strained cyclopropyl ring can participate in various ring-opening and rearrangement reactions, providing access to novel molecular scaffolds. The primary amine of the aminomethyl group and the aniline nitrogen offer multiple sites for nucleophilic and electrophilic attack, as well as for the formation of metal complexes. unimelb.edu.au

Future research should focus on systematically exploring the reactivity of this trifunctional system. This could involve investigating its behavior under a wide range of reaction conditions, including photoredox catalysis, electrochemical synthesis, and reactions with various electrophiles and nucleophiles. Uncovering novel reactivity patterns will not only expand the synthetic utility of this compound but may also lead to the discovery of unexpected chemical transformations. unimelb.edu.aumdpi.com

Design and Synthesis of Chemically Diverse Derivatives for Probing Fundamental Principles

The systematic design and synthesis of a diverse library of derivatives based on the this compound scaffold are essential for understanding structure-activity and structure-property relationships. Modifications can be made to the aniline ring (e.g., introducing electron-donating or electron-withdrawing groups), the aminomethyl group (e.g., N-alkylation, N-acylation), and potentially the cyclopropyl ring (though this is synthetically more challenging). researchgate.netrsc.orgresearchgate.net

These derivatives would serve as valuable tools for probing fundamental principles of molecular recognition, catalysis, and materials science. For example, by systematically varying the substituents on the aniline ring, one could tune the electronic properties of the molecule and study the impact on its reactivity and biological activity. rsc.org The synthesis of such a library would provide a rich dataset for training machine learning models and for discovering new compounds with tailored properties. mdpi.com

Theoretical Predictions of Undiscovered Reactivity and Transformation Pathways

Computational chemistry and theoretical modeling are powerful tools for predicting the reactivity and exploring the potential energy surfaces of molecules. Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, stability of intermediates, and transition states of potential reactions involving this compound. This theoretical insight can guide experimental efforts by identifying promising reaction pathways and predicting the feasibility of novel transformations.

Theoretical studies can also be used to predict various spectroscopic properties, which can aid in the characterization of new derivatives. Furthermore, computational methods can be employed to explore the conformational landscape of the molecule and its interactions with other molecules, such as biological receptors or catalysts. This predictive capability can significantly de-risk and accelerate the experimental exploration of this compound's chemical space.

Integration of Flow Chemistry with Advanced Synthetic Strategies for the Compound

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better process control, enhanced scalability, and the potential for automation. mdpi.comnih.govrsc.orgmdpi.com The integration of flow chemistry with advanced synthetic strategies could lead to highly efficient and streamlined processes for the synthesis of this compound and its derivatives. researchgate.net

Investigations into Solid-State Reactivity and Structure-Property Relationships

The solid-state characteristics of a pharmaceutical compound are of paramount importance as they directly influence critical properties such as stability, solubility, and bioavailability. For the compound This compound , a thorough investigation into its solid-state chemistry represents a significant and underexplored area of research. The unique combination of a flexible aminomethylcyclopropyl group and a rigid aniline moiety suggests that this molecule may exhibit complex and interesting solid-state behaviors, including polymorphism and specific intermolecular interactions that dictate its crystal packing.

Future research should be directed towards a comprehensive examination of the crystalline forms of This compound . The presence of both hydrogen bond donors (the primary and secondary amine groups) and a hydrogen bond acceptor (the nitrogen of the primary amine), along with the potential for π-π stacking interactions from the aniline ring, creates a high propensity for the formation of multiple polymorphic forms. Each potential polymorph could display distinct physicochemical properties, making the identification and characterization of the most stable form a critical endeavor for any potential application.

A systematic screening for polymorphs, using a variety of crystallization techniques (e.g., solvent-based recrystallization from a range of solvents, vapor diffusion, and solid-state grinding), would be the first step in this exploration. Subsequent characterization of any identified forms by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be essential to determine their thermal properties and relative stabilities.

Furthermore, single-crystal X-ray diffraction studies would provide invaluable insight into the precise molecular conformation and intermolecular interactions that define the crystal lattice. Understanding the hydrogen bonding networks and other non-covalent interactions is fundamental to establishing structure-property relationships. For instance, the arrangement of molecules in the solid state will directly impact the compound's mechanical properties, dissolution rate, and even its chemical stability.

Drawing parallels from studies on simpler, related molecules like cyclopropylamine (B47189) can offer predictive insights. Research on cyclopropylamine has revealed pressure-induced polymorphism, where the application of pressure alters the hydrogen-bonding motifs and leads to a more compact crystal packing. iucr.orgnih.gov In its high-pressure phase (1.2 GPa), cyclopropylamine crystallizes in the orthorhombic space group Pbca, with specific unit-cell dimensions. iucr.orgnih.gov This demonstrates the sensitivity of the cyclopropylamine scaffold to external physical stress, a behavior that could be mirrored or even amplified in the more complex structure of This compound .

Investigations into the solid-state reactivity of This compound are also warranted. This could involve studying its stability under various stress conditions, such as exposure to light, heat, and humidity. Any degradation pathways in the solid state would need to be identified, as this has significant implications for the long-term storage and handling of the compound. The potential for solid-state reactions, such as dimerization or polymerization, particularly under elevated temperatures or pressures, should also be considered.

The establishment of a clear correlation between the three-dimensional arrangement of molecules in the crystal lattice and the macroscopic properties of the solid material is the ultimate goal of these investigations. For example, understanding how different hydrogen-bonding schemes affect the solubility or how π-stacking influences the material's compaction properties would provide a rational basis for selecting the optimal solid form for development. This knowledge is a cornerstone of modern pharmaceutical science and represents a critical, yet unexplored, avenue of research for This compound .

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)5.0741(10)
b (Å)9.7594(10)
c (Å)13.305(2)
Table 1: Crystallographic Data for the High-Pressure Phase of Cyclopropylamine at 1.2 GPa. iucr.orgnih.gov This data for a related compound illustrates the type of detailed structural information that is currently lacking for this compound and is essential for understanding its solid-state properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.